molecular formula C3H7NO2S B6266940 prop-1-ene-2-sulfonamide CAS No. 16325-50-1

prop-1-ene-2-sulfonamide

Cat. No.: B6266940
CAS No.: 16325-50-1
M. Wt: 121.2
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Description

Prop-1-ene-2-sulfonamide is a high-purity synthetic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C3H7NO2S and a molecular weight of 121.15 g/mol, features a sulfonamide group attached to an unsaturated propene backbone . This structure serves as a versatile precursor and key intermediate for the synthesis of more complex molecules, particularly in the development of chalcone-sulfonamide hybrids, which are a prominent area of investigation for their potential proapoptotic and antiestrogenic activities in cancer cell line studies . The sulfonamide moiety is a established pharmacophore in medicinal chemistry, known to confer inhibitory activity against a range of enzymatic targets . Researchers utilize this compound as a foundational scaffold to create novel chemical entities aimed at exploring new therapeutic pathways. It is strictly intended for laboratory research applications and is classified as For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

16325-50-1

Molecular Formula

C3H7NO2S

Molecular Weight

121.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for Prop 1 Ene 2 Sulfonamide and Its Derivatives

Direct Synthesis Approaches to Prop-1-ene-2-sulfonamide

Directly constructing the this compound scaffold requires methods that can introduce the sulfonyl group onto an isopropenyl (prop-1-en-2-yl) backbone.

Strategies Involving Vinyl Organometallic Reagents (e.g., Isopropenylmagnesium Bromide)

A primary strategy for the direct synthesis of the prop-1-ene-2-sulfonyl moiety involves the use of a vinyl organometallic reagent, specifically a Grignard reagent like isopropenylmagnesium bromide. This approach capitalizes on the nucleophilic character of the Grignard reagent to form a carbon-sulfur bond.

The synthesis proceeds in a two-step sequence:

Sulfinylation : Isopropenylmagnesium bromide is reacted with sulfur dioxide (SO₂). The Grignard reagent adds to the sulfur dioxide, and subsequent acidic workup yields the corresponding isopropenylsulfinic acid. This reaction is analogous to the carboxylation of Grignard reagents using carbon dioxide. doubtnut.comdoubtnut.com

Oxidative Chlorination and Amination : The resulting sulfinic acid is then converted to the key intermediate, prop-1-ene-2-sulfonyl chloride. This is typically achieved through oxidative chlorination using reagents like N-chlorosuccinimide (NCS). The sulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to yield the final this compound or its N-substituted derivatives. organic-chemistry.org

Table 1: Reaction Scheme for Direct Synthesis via Grignard Reagent
StepReactantsReagentsIntermediate/Product
1Isopropenylmagnesium Bromide1. SO₂ 2. H₃O⁺Prop-1-ene-2-sulfinic acid
2Prop-1-ene-2-sulfinic acidOxidizing/Chlorinating Agent (e.g., NCS)Prop-1-ene-2-sulfonyl chloride
3Prop-1-ene-2-sulfonyl chlorideAmine (R¹R²NH)N,N-R¹R²-prop-1-ene-2-sulfonamide

This method provides a direct route to the desired carbon-sulfur framework, starting from the readily prepared isopropenyl Grignard reagent. uni-goettingen.de

Postulated Alternative Synthetic Routes Based on Positional Isomerism

The synthesis of terminal vinyl sulfonamides often presents challenges, including the instability of vinyl sulfonylating reagents and the tendency of the products to polymerize. nih.gov Methodologies developed for the synthesis of vinyl sulfonamides can be conceptually adapted to produce the this compound isomer.

One such advanced strategy involves masking the vinyl group as a stable precursor, which is later converted to the double bond in the final step. An example is the α-selenoether protection strategy. nih.gov While originally designed for terminal vinyl sulfonamides (e.g., ethenesulfonamide (B1200577) derivatives), this approach could be postulated for this compound.

The hypothetical sequence would be:

Sulfonylation : An amine is reacted with a protected sulfonyl chloride, such as 2-bromo-2-methylpropane-1-sulfonyl chloride.

Selenide (B1212193) Displacement : The bromide is displaced by a phenyl selenide nucleophile.

Oxidative Elimination : The resulting selenoether is oxidized (e.g., with sodium metaperiodate), inducing an elimination reaction that forms the isopropenyl double bond to yield the target this compound. nih.gov

This route avoids the direct handling of potentially unstable vinyl sulfonyl chlorides, generating the desired functionality under mild conditions at a late stage of the synthesis. rsc.org

General Synthetic Pathways for Sulfonamides Applicable to this compound Functionalization

Beyond direct synthesis, several general methods for forming sulfonamides can be applied to functionalize the this compound core or to synthesize it from a suitable precursor.

Amine-Sulfonyl Chloride Coupling Reactions

The most fundamental and widely used method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. libretexts.orgyoutube.com This reaction is highly versatile and can be used to create a diverse library of N-substituted this compound derivatives.

The general reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.

General Reaction: CH₂=C(CH₃)SO₂Cl + R¹R²NH → CH₂=C(CH₃)SO₂NR¹R² + HCl

This method's success is contingent on the prior synthesis of prop-1-ene-2-sulfonyl chloride. The reaction conditions are generally mild, and a wide variety of amines can be used, making it a cornerstone for creating derivatives with different properties. acs.org

Table 2: Examples of Amine-Sulfonyl Chloride Coupling
Sulfonyl ChlorideAmineBase (optional)Product
Prop-1-ene-2-sulfonyl chlorideCyclohexylaminePyridineN-cyclohexylthis compound
Prop-1-ene-2-sulfonyl chlorideMorpholineTriethylamine4-(prop-1-en-2-ylsulfonyl)morpholine
Prop-1-ene-2-sulfonyl chlorideAniline (B41778)None (Aniline acts as base)N-phenylthis compound

Decarboxylative Halosulfonylation and One-Pot Sulfonamide Formation

Modern synthetic methods offer novel pathways to sulfonyl chlorides from readily available starting materials like carboxylic acids. A recently developed strategy involves the copper-catalyzed decarboxylative halosulfonylation of (hetero)aryl carboxylic acids. acs.org This method can be extended conceptually to α,β-unsaturated carboxylic acids such as methacrylic acid (2-methylpropenoic acid), which corresponds to the prop-1-ene-2-yl structure.

This process allows for the conversion of a carboxylic acid to a sulfonyl chloride, which can then be reacted with an amine in a one-pot procedure to form the sulfonamide. acs.org The reaction proceeds via a radical mechanism initiated by photoredox or metal catalysis, where the carboxylic acid is decarboxylated, and the resulting radical is trapped by sulfur dioxide and a halogen source. organic-chemistry.orgchemistryviews.org

This approach is significant as it transforms common chemical feedstocks directly into valuable sulfonamides, bypassing traditional multi-step sequences. rsc.org

Metalation-Initiated Synthesis of Substituted Sulfonamides

Functionalization of a pre-existing sulfonamide can be achieved through metalation. For N-H containing sulfonamides, a strong base can deprotonate the nitrogen, creating a nucleophilic anion that can react with various electrophiles (e.g., alkyl halides, acyl chlorides). This allows for the synthesis of N-substituted derivatives. libretexts.org

Furthermore, it is possible to deprotonate carbon atoms alpha to the sulfonyl group. While challenging for vinyl systems, the generation of α-sulfonylvinyllithium reagents from vinyl sulfones has been reported. acs.org A similar strategy could potentially be applied to a protected this compound. Deprotonation of the methyl group using a strong base like n-butyllithium would generate a carbanion. This nucleophilic intermediate could then be reacted with an electrophile to introduce substituents at the methyl position, providing a route to more complex derivatives. The success of this approach depends on controlling the site of metalation (N-H vs. C-H). nih.gov

This late-stage functionalization strategy is valuable for modifying complex molecules without reconstructing the entire sulfonamide core. researchgate.netnih.govorganic-chemistry.org

Condensation Reactions for Sulfonamide Derivatives

Condensation reactions represent a fundamental approach for the synthesis of sulfonamide derivatives. These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond with the elimination of a small molecule, such as water. While direct condensation to form this compound is less common, the principles of condensation are often applied to build precursor molecules or to modify existing sulfonamide structures. For instance, the reaction of a suitable amine with a sulfonyl chloride containing a propenyl group could be envisioned as a direct route, although this is synthetically challenging due to the reactivity of the olefin. More practical approaches often involve the construction of the sulfonamide moiety first, followed by the introduction or modification of the propylene (B89431) chain.

Advanced and Catalytic Synthesis Strategies

Recent advances in organic synthesis have provided more sophisticated and efficient methods for the preparation of complex molecules, including derivatives of this compound. These strategies often employ catalysts to achieve high selectivity and yield under mild reaction conditions.

Photocatalytic Functionalization via Sulfonyl Radical Intermediates

Photocatalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds through the generation of sulfonyl radicals. nih.govacs.org This approach allows for the late-stage functionalization of sulfonamides by converting them into pivotal sulfonyl radical intermediates. nih.gov A metal-free photocatalytic system can be employed to harness radical chemistry, combining pharmaceutically relevant sulfonamides with various alkene fragments. nih.gov Mechanistic studies suggest that an energy-transfer catalysis (EnT) process is often in operation. nih.govacs.org

This methodology can be applied to the synthesis of this compound derivatives by reacting a suitable sulfonamide precursor with an appropriate propene-containing radical acceptor. The sulfonyl radical, generated photocatalytically, can add across a carbon-carbon double bond to form the desired product. The reaction conditions are typically mild, utilizing visible light and a photocatalyst, and demonstrate good functional group tolerance. nih.gov

Electrochemical Functionalization Techniques

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonamides. nih.govnoelresearchgroup.com These techniques utilize an electric current to drive oxidation and reduction reactions, often avoiding the need for harsh chemical oxidants or reductants. noelresearchgroup.com The electrochemical synthesis of sulfonamides can be achieved through the oxidative coupling of thiols and amines. nih.gov This transformation is driven entirely by electricity and does not require any sacrificial reagents or additional catalysts. nih.gov

For the synthesis of this compound derivatives, an electrochemical approach could involve the coupling of a propenyl-containing thiol with an amine in the presence of an electric current. The reaction proceeds under mild conditions and can be accomplished in a short timeframe. nih.gov The generation of aminium radical intermediates is a key step in this electrochemical process. nih.gov

Reactant 1Reactant 2ConditionsProductYield (%)
Propenyl ThiolAmineElectrochemical, MeCN/HClThis compound derivativeVaries

This table is a conceptual representation based on the general electrochemical synthesis of sulfonamides and would require experimental validation for specific this compound derivatives.

Gold-Catalyzed Reactions for Spirocyclic Derivatives

Gold catalysis has proven to be a highly effective method for the synthesis of complex cyclic and spirocyclic compounds. mdpi.comresearchgate.netnih.gov Gold complexes can activate alkynes towards nucleophilic attack, enabling a variety of intramolecular cyclization reactions. mdpi.com This strategy has been successfully applied to the synthesis of spiroindolenines from 2-phenylsulfenyl-N-propargyl tryptamines. mdpi.com

In the context of this compound, gold-catalyzed reactions could be employed to construct spirocyclic derivatives. A substrate containing both a sulfonamide moiety and a suitably positioned alkyne and alkene could undergo a gold-catalyzed intramolecular cyclization. The gold catalyst would activate the alkyne, allowing for a nucleophilic attack from the alkene or another part of the molecule to form the spirocyclic scaffold. This approach provides a powerful means to access structurally complex sulfonamide derivatives with high levels of stereocontrol. nih.gov

Knoevenagel Condensation in Olefinic Sulfonamide Synthesis

The Knoevenagel condensation is a well-established carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.com This reaction has been successfully utilized in the synthesis of chalconesulfonamides, which are derivatives of this compound. nih.gov

The synthesis of these derivatives starts from 2-oxo-2-phenylethanesulfonamide, which undergoes a Knoevenagel condensation with various aromatic aldehydes. nih.gov The reaction typically proceeds in the presence of a base and results in the formation of the corresponding chalconesulfonamide with good yields. nih.gov

AldehydeProductYield (%)
4-Hydroxybenzaldehyde1-(4-Hydroxyphenyl)-3-phenyl-prop-1-ene-2-sulfonamide derivative48
3-Fluorobenzaldehyde1-(3-Fluorophenyl)-3-phenyl-prop-1-ene-2-sulfonamide derivative58
4-(Trifluoromethyl)benzaldehyde1-(4-(Trifluoromethyl)phenyl)-3-phenyl-prop-1-ene-2-sulfonamide derivative63
1H-Indole-3-carbaldehyde1-(1H-Indol-3-yl)-3-phenyl-prop-1-ene-2-sulfonamide derivative43

Data sourced from a study on the synthesis and biological evaluation of chalconesulfonamides. nih.gov

Reactivity and Reaction Mechanisms of Prop 1 Ene 2 Sulfonamide and Its Functional Groups

Sulfonamide Group Reactivity

The sulfonamide group, R−S(=O)₂−NR'R'', is generally considered a robust and relatively unreactive functional group, which contributes to its prevalence in pharmaceuticals. wikipedia.orgwikipedia.org Its reactivity is centered on the sulfur-nitrogen bond and the protons attached to the nitrogen.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving the sulfonamide group are not as common as those with more reactive acyl compounds, but they are crucial for both the synthesis and modification of these molecules. The substitution can occur at either the sulfur or the nitrogen atom.

Substitution at the Sulfur Center : The classic synthesis of sulfonamides involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride. wikipedia.org This reaction proceeds via a nucleophilic acyl-type substitution mechanism where the amine displaces the chloride ion from the electrophilic sulfur center. youtube.com While prop-1-ene-2-sulfonamide is the product of such a reaction, it can also undergo nucleophilic substitution at the sulfur center under forcing conditions, such as hydrolysis. Acid-catalyzed hydrolysis, for instance, involves the protonation of a sulfonyl oxygen, followed by the attack of water on the sulfur atom, leading to the cleavage of the S-N bond. youtube.com

Substitution at the Nitrogen Atom : Although less common, the sulfonamide nitrogen itself can be a site for nucleophilic substitution. A novel reaction has been described where phosphide (B1233454) anions can displace the sulfonyl group from arylsulfonamides, effectively achieving a nucleophilic substitution at the nitrogen atom. nih.govacs.org This transformation allows for the conversion of sulfonamides into other valuable compounds like phosphamides and amines. nih.govacs.org Additionally, the N-H bond of a primary sulfonamide like this compound is acidic and can be deprotonated. The resulting anion can then act as a nucleophile in alkylation or arylation reactions. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Nucleophilic Substitution Sites in Sulfonamides
Reaction SiteTypical ReactionDescriptionSignificance
SulfurSulfonamide Synthesis/HydrolysisA nucleophile (e.g., amine, water) attacks the electrophilic sulfur, displacing a leaving group (e.g., chloride, amine). wikipedia.orgyoutube.comFundamental for synthesis and degradation/deprotection.
NitrogenN-Alkylation/N-ArylationDeprotonation of the N-H bond followed by reaction of the resulting anion with an electrophile. organic-chemistry.orgAllows for modification and functionalization of the sulfonamide.
NitrogenDisplacement of Sulfonyl GroupA strong nucleophile (e.g., phosphide anion) directly attacks the nitrogen, cleaving the S-N bond. nih.govacs.orgA novel transformation for converting sulfonamides to other functional groups. nih.gov

Oxidation and Reduction Pathways

The sulfur atom in a sulfonamide is in a high oxidation state (+6), making it susceptible to reduction, while the organic substituents can be prone to oxidation.

Oxidation : The sulfonamide group itself is generally resistant to oxidation under typical conditions. However, the other parts of the molecule can be oxidized. For certain sulfonamide antibiotics, oxidation can occur at an aniline (B41778) moiety, leading to the formation of an aniline radical cation and subsequent intramolecular rearrangement. nih.gov In the context of this compound, the alkene is the more likely site of oxidation (e.g., epoxidation or dihydroxylation), though this reactivity is tempered by the electron-deficient nature of the double bond. Electrochemical methods have also been employed for the synthesis of sulfonamides through the oxidative coupling of amines and thiols, which proceeds through sulfenamide (B3320178) and sulfinamide intermediates. acs.org

Reduction : The S-N bond of sulfonamides can be cleaved under reductive conditions. This is a common strategy for removing a sulfonamide protecting group from an amine. youtube.com Classical methods involve dissolving metals, such as sodium in liquid ammonia (B1221849). More recently, methods for the reductive cleavage of sulfonamides to generate sulfinates and amines under mild conditions have been developed, enabling their use as synthetic handles rather than just terminal functional groups.

Alkene Moiety Reactivity

The vinyl group in this compound is not a typical alkene. The powerful electron-withdrawing sulfonyl group polarizes the C=C double bond, making the β-carbon atom (C1) highly electrophilic and susceptible to attack by nucleophiles. This electronic feature governs its reactivity.

Electrophilic Addition Reactions

Classic electrophilic addition reactions, such as the addition of halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr), are characteristic of electron-rich alkenes. However, for this compound, the alkene is electron-deficient. This deactivation significantly reduces its nucleophilicity, making it a poor substrate for attack by electrophiles.

Instead, the dominant reactivity of the vinyl sulfonamide moiety is its role as an excellent Michael acceptor, where it acts as the electrophile in conjugate addition reactions with nucleophiles. nih.govresearchgate.net This reactivity has been explored for applications in covalent inhibitor design, where nucleophilic residues of proteins (like cysteine or lysine) attack the β-carbon of the vinyl sulfonamide. nih.gov The rate of these conjugate additions can be modulated by changing the substituents on the sulfonamide nitrogen or the alkene itself. nih.govresearchgate.net

Table 2: Reactivity of the Alkene Moiety in this compound
Reaction TypeReactivityMechanismTypical Reactant
Electrophilic AdditionDisfavoredThe electron-deficient nature of the alkene makes it a poor nucleophile for attacking electrophiles.Electrophiles (e.g., Br₂, H⁺)
Conjugate (Michael) AdditionFavoredA nucleophile attacks the electrophilic β-carbon of the alkene. nih.govNucleophiles (e.g., thiols, amines) nih.govresearchgate.net

Radical Addition Reactions (e.g., Sulfonyl Radical Intermediates)

The alkene in this compound can participate in radical addition reactions. These reactions often involve the addition of a radical species across the double bond. A significant area of research involves the generation of sulfonyl radicals (RSO₂•) from precursors like sulfonyl hydrazides, which can then add to alkenes. rsc.org

In a related process, intramolecular radical cyclizations of "ene sulfonamides" (compounds containing both an alkene and a sulfonamide) are well-documented. nih.gov In these reactions, a radical generated elsewhere in the molecule can add to the β-carbon of the vinyl sulfonamide. The resulting α-sulfonamidoyl radical can then undergo β-fragmentation to eliminate a sulfonyl radical, forming an imine. nih.gov This process highlights the ability of the vinyl sulfonamide to act as a radical acceptor. Electrosynthesis provides a modern approach for initiating such radical cascade reactions, allowing for the construction of complex sulfonamide-containing ring systems. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient nature of the alkene in this compound makes it an excellent dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov In this role, it reacts with electron-rich dienes to form six-membered rings. The reactivity of vinylazaarenes as dienophiles, which are also electron-deficient, is often enhanced by Lewis acids; a similar enhancement could be expected for vinyl sulfonamides. nih.govrsc.org

Furthermore, vinyl sulfonamides can participate in [3+2] cycloaddition reactions with 1,3-dipoles. For example, the reaction of azomethine ylides with phenyl vinyl sulphone (a related electron-deficient alkene) has been studied, showing that these reactions proceed with high polarity and stereoselectivity to form five-membered heterocyclic rings. mdpi.com Similarly, organic azides react with vinyl sulfones to produce 1,2,3-triazoles. researchgate.net These cycloaddition pathways provide powerful methods for constructing complex cyclic and heterocyclic structures from vinyl sulfonamide precursors. nih.gov

Mechanistic Investigations of Intramolecular Rearrangements

The study of intramolecular rearrangements in molecules like this compound provides deep insights into the dynamic nature of chemical bonds and the pathways through which molecules can transform into new structures. These investigations are crucial for understanding reaction outcomes and for designing novel synthetic methodologies.

Photoinitiated N- to C-Sulfonyl Transfer Mechanisms

The migration of a sulfonyl group from a nitrogen atom to a carbon atom within the same molecule, particularly initiated by light (photoinitiation), is a significant transformation in organic chemistry. While direct studies on this compound are not extensively documented, the mechanism can be understood by examining analogous systems, such as dihydropyridinones, where this photoisomerization has been thoroughly investigated. rsc.org

The process is believed to proceed through a radical mechanism. Upon irradiation with ultraviolet (UV) light, the N-S bond in the sulfonamide moiety undergoes homolytic cleavage. This cleavage results in the formation of two radical species: a sulfonyl radical (R-SO2•) and an aminyl radical. rsc.org Electron Paramagnetic Resonance (EPR) spectroscopy has been a key technique in identifying the intermediacy of these sulfonyl radicals, providing strong evidence for this mechanistic pathway. rsc.org

A proposed mechanism for the photoinitiated N- to C-sulfonyl transfer is as follows:

Photoexcitation and N-S Bond Cleavage: The sulfonamide absorbs a photon, leading to an excited state that undergoes homolytic cleavage of the N-S bond to generate a sulfonyl radical and an aminyl radical.

Radical Escape and Recombination: The newly formed radical pair can either recombine to reform the starting material or the sulfonyl radical can "escape" the initial solvent cage.

Intermolecular Radical Addition: The free sulfonyl radical can then add to the carbon framework of another aminyl radical intermediate. In the case of a this compound radical, the addition would likely occur at the double bond.

Rearomatization/Stabilization: The resulting radical intermediate would then stabilize, for instance by hydrogen atom abstraction, to yield the final C-sulfonyl product.

This photoinitiated rearrangement is notable for proceeding without the loss of stereochemical information if chiral centers are present in the molecule. rsc.org

Regioselectivity and Stereoselectivity in Reactions

The presence of both a double bond and a sulfonamide group in this compound makes it a versatile substrate for various chemical transformations. The outcomes of these reactions, in terms of which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) is preferentially formed, are governed by a range of electronic and steric factors.

Regioselectivity refers to the preference for bond formation at one position over another. In reactions involving the double bond of this compound, for example, an incoming reagent could add to either the terminal carbon (C1) or the internal carbon (C2). The regioselectivity is often influenced by the nature of the reagent and the reaction mechanism. For instance, in palladium-catalyzed allylic alkylations of similar substrates, the nucleophile typically attacks the less hindered terminal position of the π-allyl palladium complex, leading to the linear product. nih.gov However, the choice of ligands in such palladium-catalyzed reactions can significantly influence and even reverse this regioselectivity. capes.gov.brsemanticscholar.orgnih.gov

Stereoselectivity is the preferential formation of one stereoisomer over others. For a molecule like this compound, reactions at the double bond could lead to the formation of new stereocenters, resulting in enantiomers or diastereomers. The stereochemical outcome is often dictated by the steric environment around the reacting centers and the geometry of the transition state.

Several types of reactions involving N-allyl sulfonamides have demonstrated high levels of stereoselectivity:

Palladium-Catalyzed Reactions: In palladium-catalyzed three-component tandem reactions for the synthesis of substituted (Z)-N-allyl sulfonamides, the formation of the (Z)-isomer is controlled by the formation of a six-membered palladacycle intermediate, leading to excellent stereoselectivity. researchgate.net

Epoxidation: The epoxidation of N-alkenyl sulfonamides can be achieved with high enantioselectivity using chiral catalysts. The sulfonamide group can act as a directing group, influencing the face of the double bond from which the oxygen atom is delivered. nih.gov The subsequent ring-opening of the resulting 2,3-epoxy sulfonamides can also proceed with high regioselectivity and stereospecificity. acs.org

Azido- and Oxythiolation: Chiral bifunctional selenide (B1212193) catalysts have been used for the enantioselective electrophilic azido- and oxythiolation of N-allyl sulfonamides, yielding chiral vicinal azido (B1232118) and oxy sulfides with high enantio- and diastereoselectivities. researchgate.net

The following tables provide illustrative data from the literature on related N-allyl sulfonamide systems, demonstrating the high levels of selectivity that can be achieved.

Table 1: Regioselectivity in Palladium-Catalyzed Allylic Alkylation of Allylic Acetates with Sulfonamides

EntryAllylic AcetateSulfonamideCatalyst/LigandLinear:Branched RatioReference
1cinnamyl acetateTsNH2Pd(PPh3)4>99:1 nih.gov
2crotyl acetateTsNH2Pd(PPh3)485:15 nih.gov
31-phenylallyl acetateTsNH2Pd(PPh3)410:90 nih.gov

Data is illustrative for analogous reaction types.

Table 2: Stereoselectivity in Palladium-Catalyzed Synthesis of (Z)-N-Allyl Sulfonamides

EntryN-buta-2,3-dienyl sulfonamideIodide(Z):(E) RatioYield (%)Reference
1N-(p-tolylsulfonyl)Ph-I>99:183 researchgate.net
2N-(p-tolylsulfonyl)4-MeO-Ph-I>99:175 researchgate.net
3N-(methylsulfonyl)Ph-I>99:168 researchgate.net

Data is illustrative for analogous reaction types.

Table 3: Enantioselective Epoxidation of N-Alkenyl Sulfonamides

EntryN-Alkenyl SulfonamideOxidantCatalyst SystemEnantiomeric Excess (ee %)Reference
1N-cinnamyl-TsTBHPHf(OtBu)4 / Ligand 192 nih.gov
2N-crotyl-TsTBHPHf(OtBu)4 / Ligand 188 nih.gov
3N-allyl-TsTBHPHf(OtBu)4 / Ligand 185 nih.gov

Data is illustrative for analogous reaction types. Ts = p-toluenesulfonyl, TBHP = tert-butyl hydroperoxide.

Derivatization and Analog Development Strategies

Synthesis of Chalconesulfonamide Analogs Incorporating the Prop-1-ene-2-sulfonamide Scaffold

Chalcones are α,β-unsaturated ketones that can be synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). semanticscholar.orgscispace.comtaylorandfrancis.com By incorporating the this compound moiety into the chalcone (B49325) structure, a novel class of hybrid molecules with potentially enhanced biological activities can be generated.

The synthesis of these analogs would typically involve a multi-step process. First, a suitable acetophenone derivative bearing the this compound group is prepared. This precursor is then subjected to a Claisen-Schmidt condensation reaction with various substituted aromatic aldehydes in the presence of a base, such as sodium hydroxide, to yield the target chalconesulfonamide analogs. nih.govresearchgate.net The general synthetic scheme is depicted below:

General Reaction Scheme:

Step 1: Preparation of N-(4-acetylphenyl)this compound: This intermediate can be synthesized by reacting 4-aminoacetophenone with prop-1-ene-2-sulfonyl chloride.

Step 2: Claisen-Schmidt Condensation: The resulting sulfonamide-substituted acetophenone is then condensed with a variety of aromatic aldehydes in the presence of a base to afford the desired chalconesulfonamide analogs. researchgate.net

Reactant 1 (Sulfonamide-Acetophenone)Reactant 2 (Aromatic Aldehyde)CatalystProduct Class
N-(4-acetylphenyl)this compoundSubstituted BenzaldehydeNaOH or KOHChalconesulfonamide Analog
N-(4-acetylphenyl)this compoundHeterocyclic AldehydeNaOH or KOHHeterocyclic Chalconesulfonamide Analog

These chalcone derivatives can serve as precursors for the synthesis of other heterocyclic compounds, such as pyrazolines. mui.ac.irthepharmajournal.com

Formation of Sulfonamide Schiff Bases

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. Sulfonamide-containing Schiff bases are of significant interest due to their wide range of biological activities. The this compound moiety can be incorporated into Schiff base structures by reacting an amino-substituted aromatic sulfonamide with various aldehydes.

For instance, N-(4-aminophenyl)this compound could be synthesized and then reacted with a diverse set of aromatic or heterocyclic aldehydes in the presence of a catalytic amount of acid to yield the corresponding Schiff bases.

General Reaction Scheme: The synthesis involves the reaction of an amino-functionalized this compound with an aldehyde or ketone.

Reactant 1 (Amino-sulfonamide)Reactant 2 (Aldehyde/Ketone)CatalystProduct Class
N-(4-aminophenyl)this compoundSubstituted BenzaldehydeAcetic AcidAromatic Sulfonamide Schiff Base
N-(4-aminophenyl)this compoundHeterocyclic AldehydeAcetic AcidHeterocyclic Sulfonamide Schiff Base

These Schiff bases are not only interesting compounds in their own right but also serve as key intermediates for the synthesis of various heterocyclic systems, such as azetidinones. wisdomlib.org

Cyclization Reactions to Form Heterocyclic Sulfonamide Derivatives

The this compound scaffold can be incorporated into a wide variety of heterocyclic rings through various cyclization reactions. These heterocyclic derivatives often exhibit unique chemical and biological properties.

Pyrazolines: Chalcones bearing the this compound moiety can undergo cyclization with hydrazine (B178648) or its derivatives to form pyrazolines. nih.govacs.org This reaction typically proceeds by the addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration. thepharmajournal.comscholarsresearchlibrary.com

Thiophenes: The Gewald reaction provides a route to highly substituted thiophenes. A this compound derivative with an α-methylene ketone functionality could be reacted with a cyano-containing methylene (B1212753) compound and elemental sulfur in the presence of a base to yield a sulfonamide-substituted thiophene.

Imidazolinones: Imidazolinones can be synthesized from the reaction of an oxazolone (B7731731) with a primary amine. dergipark.org.tr A this compound with a primary amine functionality could be used to open the oxazolone ring, followed by cyclization to form the imidazolinone ring. nih.govrsc.org

Azetidinones (β-Lactams): The [2+2] cycloaddition reaction, specifically the Staudinger synthesis, is a common method for preparing azetidinones. derpharmachemica.com A Schiff base derived from a this compound can be reacted with a ketene (B1206846) (generated in situ from an acyl chloride and a base) to yield the corresponding azetidinone. tandfonline.comnih.gov

Quinoxalines: Quinoxaline derivatives can be synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgscielo.org.za A this compound derivative of o-phenylenediamine could be reacted with various α-dicarbonyl compounds, such as glyoxal (B1671930) or α-haloketones, to produce quinoxaline-sulfonamides. mdpi.comnih.gov

Thiadiazoles: 1,3,4-Thiadiazole and 1,2,4-thiadiazole (B1232254) derivatives bearing a sulfonamide group have been synthesized and evaluated for their biological activities. nih.govnih.govresearchgate.net The synthesis of such compounds could involve the cyclization of thiosemicarbazide (B42300) derivatives of this compound or the reaction of sulfonamide-containing amidines with perchloromethyl mercaptan.

HeterocycleKey Precursor from this compoundKey Reagent(s)General Reaction Type
PyrazolineChalconesulfonamideHydrazine hydrateCyclocondensation
Thiopheneα-Methylene ketone sulfonamideActivated nitrile, Sulfur, BaseGewald Reaction
ImidazolinoneAmino-sulfonamideOxazoloneRing-opening and Cyclization
AzetidinoneSulfonamide Schiff baseChloroacetyl chloride, Triethylamine[2+2] Cycloaddition
Quinoxalineo-Phenylenediamine sulfonamideα-Dicarbonyl compoundCondensation
ThiadiazoleThiosemicarbazide sulfonamideAcid/BaseCyclization

Introduction of this compound Moiety into Polymerizable Monomers

The incorporation of the this compound moiety into polymerizable monomers can lead to the development of functional polymers with unique properties. This can be achieved by synthesizing vinyl sulfonamide monomers. nih.gov For instance, a multifunctional amine can be reacted with 2-chloroethanesulfonyl chloride to produce a vinyl sulfonamide monomer. nih.gov A similar strategy could be employed starting with prop-1-ene-2-sulfonyl chloride and a suitable amine-containing monomer.

These sulfonamide-containing monomers can then be polymerized or copolymerized to produce a variety of materials with potential applications in fields such as biomaterials and specialty polymers.

Design and Synthesis of Sulfonyl Fluoride (B91410) Analogs as Chemical Probes

Sulfonyl fluorides have emerged as important tools in chemical biology, acting as covalent probes to study protein function. nih.govrhhz.net The this compound can be converted to its corresponding sulfonyl fluoride analog, prop-1-ene-2-sulfonyl fluoride. This transformation can be achieved by treating the corresponding sulfonyl chloride with a fluoride source, such as potassium fluoride. rhhz.net

These sulfonyl fluoride probes can react with nucleophilic residues in proteins, such as serine, threonine, and lysine, to form stable covalent adducts. acs.org This allows for the labeling and identification of protein targets. The synthesis of such probes often involves the preparation of a "clickable" sulfonyl fluoride monomer, which contains a reactive handle (e.g., an alkyne or azide) for subsequent conjugation to reporter molecules. researchgate.net

Formation of Transition Metal Complexes with Sulfonamide Ligands

The sulfonamide group can act as a ligand, coordinating with various transition metals through its nitrogen and/or oxygen atoms. tandfonline.comnih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free sulfonamide ligand. nih.gov this compound and its derivatives can be used to synthesize novel transition metal complexes.

The coordination chemistry of these ligands is diverse, and they can act as monodentate or bidentate ligands depending on the metal ion and the presence of other coordinating groups in the molecule. nih.govmdpi.com The synthesis of these complexes typically involves the reaction of the sulfonamide ligand with a metal salt in a suitable solvent.

Metal IonLigand (this compound derivative)Potential Coordination SitesProduct Class
Cu(II)This compoundSulfonamide N and/or OCopper(II) Sulfonamide Complex
Ni(II)N-heterocyclic this compoundSulfonamide N/O and Heterocyclic NNickel(II) Chelated Complex
Ru(III)This compoundSulfonamide N and/or ORuthenium(III) Sulfonamide Complex

Advanced Applications in Chemical Sciences and Materials

Prop-1-ene-2-sulfonamide as a Versatile Synthetic Building Block

The vinyl sulfonamide group, exemplified by this compound, is a highly versatile functional group in modern organic synthesis. Its utility stems from the electron-withdrawing nature of the sulfonamide group, which activates the vinyl moiety for a variety of chemical transformations. This reactivity makes it a valuable building block for the construction of complex molecular architectures.

One of the key attributes of the sulfonamide functionality is its role as a bioisostere for the carbonyl or amide group. rsc.org This substitution can lead to significant changes in the physicochemical properties of a molecule, such as aqueous solubility and binding interactions with biological targets, making vinyl sulfonamides attractive for medicinal chemistry programs. rsc.org

Several synthetic methodologies have been developed to access vinyl sulfonamides, highlighting their importance as synthetic intermediates. The Horner reaction, for instance, provides a route to vinyl sulfonamides by reacting aldehydes with a diphenylphosphorylmethanesulfonamide reagent. nih.gov This method is valued for its ability to generate the trans isomer with high selectivity. nih.gov Another approach involves the cyanide-mediated in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which can then be converted to sulfonamides. nih.gov This process is noted for its mild reaction conditions and high yields. nih.gov More recent innovations include a novel synthesis using an α-selenoether masking group, which allows for the formation of terminal vinyl sulfonamides under mild oxidative conditions. rsc.org

The electrophilic nature of the vinyl group in this compound and related compounds makes them effective Michael acceptors, reacting with a wide range of nucleophiles. This reactivity is harnessed in the synthesis of various compounds, including covalent inhibitors where the vinyl sulfonamide acts as an electrophilic "warhead" that can form irreversible bonds with biological targets. nih.gov The reactivity of these compounds can be finely tuned by modifying the substituents on the sulfonamide nitrogen or the alkene, allowing for a range of electrophilicities. nih.gov

Integration into Polymer Systems

The reactive vinyl group of this compound and its derivatives allows for their incorporation into various polymer systems, leading to materials with tailored properties for specific applications.

Vinyl sulfonamides have emerged as valuable monomers in the formation of thermosetting composites, particularly through thiol-Michael addition polymerization. nih.gov These ester-free resin systems offer significant advantages over traditional methacrylate-based composites, which are susceptible to hydrolytic degradation of ester bonds. researchgate.net The resulting vinyl sulfonamide-based thermosets exhibit improved hydrolytic stability, making them promising candidates for applications such as dental restorative materials. nih.govresearchgate.net

Table 1: Comparison of Polymerization Conversion for Different Resin Systems

Resin System Polymerization Type Typical Conversion (%) Key Advantages
Vinyl Sulfonamide/Thiol Step-Growth (Thiol-Michael) > 90 High conversion, hydrolytic stability, uniform network
BisGMA/TEGDMA Chain-Growth (Radical) 55 - 75 Established technology

Data sourced from studies on dental composite materials. nih.gov

The sulfonamide group can be incorporated into polymer resins to create stationary phases for ion chromatography. Specifically, sulfonamide-based anion exchange resins have been developed for this purpose. google.com These materials typically consist of a substrate particle, such as a sulfonated copolymer of ethylvinylbenzene and divinylbenzene, coated with a positively charged polymer layer. google.com The ion exchange functionality is introduced by coupling a group containing both a sulfonamide and an amine (such as a secondary, tertiary, or quaternary amine) to this polymer layer. google.com

The unique characteristic of these resins is the pH-dependent charge of the sulfonamide group. At a suitable pH, the sulfonamide can be deprotonated to form an anion. google.com In resins containing a quaternary amine, this creates a zwitterionic site where the sulfonamide anion acts as a counter-ion to the permanent positive charge of the quaternary amine, effectively neutralizing that exchange site. google.com This pH-controlled retention mechanism allows for the selective separation of anions. This architecture is particularly useful for minimizing the retention of trivalent species like phosphate and arsenate at elevated pH levels. google.com Ion exchange resins are broadly used for the purification of biomolecules like proteins and nucleic acids. biocompare.com

Development of Materials with Nonlinear Optical (NLO) Properties

Materials with nonlinear optical (NLO) properties are crucial for a range of applications in optoelectronics, including optical data storage and signal processing. researchgate.net Organic compounds, particularly those with donor-π-acceptor architectures, are of great interest for NLO applications. The sulfonamide group has been identified as a component in molecules exhibiting significant NLO responses. researchgate.netresearchgate.net

Theoretical and experimental studies on various sulfonamide derivatives have demonstrated their potential as NLO materials. researchgate.net Computational methods, such as Density Functional Theory (DFT), have been used to calculate key NLO parameters like the first hyperpolarizability (βo). researchgate.netnih.gov A large hyperpolarizability value is indicative of a strong NLO response. researchgate.net Research on heterocyclic azo compounds containing a sulfonamide group has shown high total first hyperpolarizability values, suggesting their promise as novel NLO materials. nih.govresearcher.life The NLO properties are influenced by the electronic density distribution within the molecule, which can be tuned by the choice of substituents. researchgate.netresearchgate.net For instance, the presence of strong electron-withdrawing groups can enhance the NLO properties of azo sulfonamide derivatives. researchgate.net

Table 2: Calculated NLO Properties of Azo Sulfonamide Derivatives

Compound Type Key Feature First Hyperpolarizability (βtot) Energy Gap (Eg)
Heterocyclic Azo Sulfonamides Donor-Acceptor System Up to 2503 a.u. < 1.41 eV

Theoretical values calculated using Density Functional Theory (DFT). nih.govresearcher.life

Influence on Physical Gelation Properties of Molecular Systems

The sulfonamide group can significantly influence the self-assembly and gelation properties of low-molecular-weight gelators (LMWGs). nih.gov LMWGs form supramolecular gels in various solvents through non-covalent interactions, creating intricate networks. nih.gov Isosteric replacement of a functional group, such as substituting an amide with a sulfonamide, can fine-tune the gelation ability and the properties of the resulting physical gels. nih.govrsc.org

In one study, an amide-based gelator was compared to its sulfonamide isostere. The sulfonamide-containing compound, (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu), was found to form gels at lower concentrations and with higher thermal and mechanical stability in most solvents compared to its amide counterpart. nih.govrsc.org This enhancement is attributed to the different hydrogen bonding capabilities and geometric constraints of the sulfonamide group compared to the amide group. nih.gov The sulfonamide NH proton is generally more acidic, leading to stronger hydrogen bonds that stabilize the gel network. nih.gov This amide-to-sulfonamide substitution also impacted the morphology of the self-assembled fibrillar networks and influenced the release rate of an embedded drug from the gel matrix. nih.gov These findings demonstrate that the sulfonamide group is a powerful tool for modulating the properties of physical gels for various applications. nih.gov

Table 3: Comparison of Gel Properties for Isosteric Gelators

Gelator Functional Group Gelation Ability Thermal Stability (Tgel) Mechanical Stability
C18-Glu Amide Good Moderate Moderate
Sulfo-Glu Sulfonamide Excellent Higher Higher

General trends observed in a comparative study across various solvents. nih.gov

Role in Advanced Catalytic Systems (e.g., Ligand Design in Gold Catalysis)

While direct applications of this compound in catalysis are not extensively documented, the broader class of sulfonamide-containing molecules plays a significant role as ligands in advanced transition metal catalysis. nih.govacs.org The electronic and steric properties of ligands are crucial for tuning the reactivity and selectivity of metal catalysts. researchgate.net

In the field of gold catalysis, ligand design is paramount for achieving high efficiency and controlling reaction outcomes. nih.gov Gold(I) complexes are powerful catalysts for the activation of alkynes towards nucleophilic attack. nih.gov Ligands can influence every stage of the catalytic cycle, from the initial activation of the substrate to the final product-releasing step. researchgate.net For instance, a novel ligand design for gold catalysis utilized an amide group on a biphenylphosphine framework to direct the nucleophilic attack on a gold-activated alkyne via hydrogen bonding, dramatically improving catalyst efficiency. nih.gov Given the structural and electronic similarities between amide and sulfonamide groups, this suggests a potential role for sulfonamide-functionalized ligands in directing similar catalytic transformations.

Furthermore, sulfonamide-containing ligands have been successfully employed in other transition metal systems. For example, (pyridinylmethyl)sulfonamide ligands have been used in Cp*Ir piano-stool complexes for transfer hydrogenation reactions. acs.org In these systems, the electronic properties of the sulfonamide ligand, modulated by substituents, were shown to directly influence the rate of catalysis. acs.org Similarly, arene-tethered sulfonamide functionalities in organometallic ruthenium(II) complexes can undergo pH-dependent intramolecular coordination, providing a mechanism to control the reactivity of the metal center. nih.gov This demonstrates the potential of the sulfonamide group to act as a responsive and influential component in the design of sophisticated catalytic systems.

Q & A

Q. What are the standard synthetic routes for prop-1-ene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution of prop-1-ene-2-sulfonyl chloride with ammonia or amines under controlled conditions. Key steps include:
  • Reagents : Use anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis of the sulfonyl chloride intermediate.

  • Bases : Triethylamine or pyridine to neutralize HCl byproducts .

  • Temperature : Maintain 0–5°C during sulfonamide formation to prevent side reactions .
    Optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of amine to sulfonyl chloride) and purification via recrystallization (e.g., using ethanol/water mixtures). Yield improvements (>80%) are achievable by inert atmosphere (N₂/Ar) to suppress oxidation .

    • Data Table : Synthetic Route Comparison
MethodReagentsSolventTemp (°C)Yield (%)Purity (HPLC)
Route ANH₃, Et₃NDCM0–57598%
Route BR-NH₂, PyridineTHF256895%

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 5.8–6.2 ppm for vinyl protons) and ¹³C NMR (δ 120–130 ppm for alkene carbons) confirm structure .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 140.59) .
  • Infrared (IR) : Sulfonamide N–H stretches (3300–3500 cm⁻¹) and S=O vibrations (1150–1350 cm⁻¹) .
    Conflicting data (e.g., unexpected δ values) require cross-validation with alternative techniques (e.g., X-ray crystallography) and purity assessment (HPLC, TLC) .

Advanced Research Questions

Q. How can computational chemistry tools aid in predicting the reactivity and synthetic pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in nucleophilic attacks. For example:
  • Electrophilic Sites : Sulfonyl sulfur (partial charge ~+1.2) and β-carbon of the alkene (Mulliken charge ~+0.3) .

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose feasible routes by analyzing bond dissociation energies and steric effects .
    Applications include modeling transition states for sulfonamide formation and predicting byproduct profiles .

    • Data Table : Computational Predictions vs. Experimental Results
ParameterDFT PredictionExperimental Value
S–O Bond Length (Å)1.431.44 (XRD)
Reaction Energy (kcal/mol)-12.5-11.8 (Calorimetry)

Q. What strategies should be employed to address contradictory results in the catalytic applications of this compound derivatives?

  • Methodological Answer : Contradictions (e.g., variable catalytic efficiency in Diels-Alder reactions) demand:
  • Replication : Standardize substrate ratios (e.g., 1:1 diene:dienophile) and solvent systems (e.g., acetonitrile vs. DMF) .

  • Variable Control : Monitor temperature (±0.1°C) and moisture levels (<50 ppm H₂O) .

  • Meta-Analysis : Use PRISMA guidelines to aggregate data from heterogeneous studies and identify confounding factors (e.g., impurity profiles) .

    • Data Table : Catalytic Performance Under Varied Conditions
ConditionYield (%)Enantiomeric Excess (%)Source
Anhydrous9288Study A
Humid6552Study B

Guidance for Research Integrity

  • Data Reproducibility : Follow CONSORT-EHEALTH guidelines by publishing raw spectra, chromatograms, and reaction logs .
  • Plagiarism Checks : Use plagiarism-detection software for manuscripts, ensuring proper citation of synthetic protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.